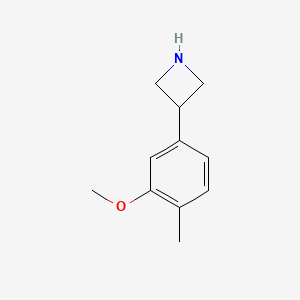

3-(3-Methoxy-4-methylphenyl)azetidine

説明

Structure

3D Structure

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

3-(3-methoxy-4-methylphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-8-3-4-9(5-11(8)13-2)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |

InChIキー |

SUYQGTIFKBSLNG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C2CNC2)OC |

製品の起源 |

United States |

Synthetic Methodologies for 3 3 Methoxy 4 Methylphenyl Azetidine and Substituted Azetidines

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a challenging synthetic task due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org Overcoming this energetic barrier has led to the development of several innovative strategies, broadly categorized into strain-release processes and intramolecular cyclization reactions. These methods provide access to a diverse range of substituted azetidines.

Strain-Release Processes

Strain-release-driven reactions utilize highly strained precursors to facilitate the formation of the less, yet still strained, azetidine ring. This thermodynamic driving force enables reactions that might otherwise be unfavorable. Two prominent examples of this approach involve the rearrangement of aziridines and the ring expansion of azabicyclo[1.1.0]butanes.

The ring expansion of three-membered aziridines into four-membered azetidines is a powerful method for synthesizing substituted azetidines. This transformation leverages the release of the severe ring strain inherent in the aziridine (B145994) ring. mdpi.com

A notable example involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727). This reaction proceeds through a rare aziridine-to-azetidine rearrangement to yield 3-methoxy-3-methylazetidines. acs.orgacs.org The mechanism involves an initial reductive cyclization to form a 2-(bromomethyl)aziridine (B1258505) intermediate. This aziridine then undergoes a further intramolecular cyclization to form a highly strained bicyclic aziridinium (B1262131) ion. acs.org The subsequent nucleophilic attack by the methanol solvent on this bicyclic intermediate leads to the ring-opened azetidine product. acs.org The presence of a methyl group on the carbon bearing the bromo-methyl group is crucial; without it, the reaction stops at the 2-(bromomethyl)aziridine stage. acs.orgacs.org

More recent developments include biocatalytic one-carbon ring expansions. An engineered variant of cytochrome P450 has been shown to catalyze a highly enantioselective nih.govnih.gov-Stevens rearrangement of aziridinium ylides, which are formed from the reaction of aziridines with an iron carbenoid. nih.gov This enzymatic approach overcomes the typical challenge of competing cheletropic extrusion of olefins from the aziridinium ylide intermediate. nih.gov Additionally, gold-catalyzed 4-exo-dig cyclizations of homopropargyl amines, derived from the ring-opening of propargylic aziridines, have been developed to produce stereoselective (Z)-alkylidene azetidines. nih.gov

Table 1: Examples of Aziridine to Azetidine Rearrangement

| Starting Material | Reagents/Conditions | Product | Yield | Ref. |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | Sodium Borohydride, Methanol, Reflux | 3-Methoxy-3-methylazetidines | N/A | acs.org |

| N-Tosylaziridines | 1-Bromo-1-nitroalkanes, Visible Light | 2-Nitro azetidines | N/A | nih.gov |

| Aziridines | Engineered Cytochrome P450, Carbene Precursor | Chiral Azetidines | >99% er | nih.gov |

| 2-(Phenylethynyl)-1-tosylaziridine | 1. α-Diborylcarbanion 2. [AuCl(PEt3)]/AgOTf, THF, 90°C | (Z)-2-Benzylidene-1-tosylazetidine | N/A | nih.gov |

Azabicyclo[1.1.0]butane (ABB) is a highly strained building block whose significant strain energy can be harnessed to drive the synthesis of 1,3-disubstituted azetidines. nih.govacs.org The reaction mechanism typically involves the activation of the ABB nitrogen atom, which makes the bridgehead carbon susceptible to nucleophilic attack. This attack is driven by the cleavage of the strained central C-N bond, leading to the formation of the azetidine ring. nih.govnih.gov

One strategy involves the generation of azabicyclo[1.1.0]butyl-lithium, which can be trapped with boronic esters to form an intermediate boronate complex. acs.org Upon N-protonation, this complex undergoes a 1,2-migration that cleaves the central bond to relieve ring strain, yielding an N-H azetidinyl boronic ester. This method is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org

Another approach utilizes the reaction of ABB with strong nucleophiles or organometal reagents, often in the presence of a copper catalyst, to rapidly access diverse 1,3-disubstituted azetidines. organic-chemistry.org Furthermore, a photocatalytic radical strategy has been developed where radical intermediates are intercepted by ABBs through a radical strain-release process, providing difunctionalized azetidines in a single step. researchgate.net This multicomponent approach allows for the synthesis of azetidines with C3 quaternary centers. dlut.edu.cn

Table 2: Synthesis of Azetidines via Ring Expansion of ABBs

| ABB Derivative | Reagents/Conditions | Product Type | Yield | Ref. |

| Azabicyclo[1.1.0]butyl lithium | Boronic Esters, Acetic Acid | Azetidinyl Boronic Esters | N/A | acs.org |

| Azabicyclo[1.1.0]butane (ABB) | Organometal Reagents, Cu(OTf)2 | 1,3-Bis-functionalized Azetidines | N/A | organic-chemistry.org |

| Azabicyclo[1.1.0]butanes | Sulfonyl Imines, Organic Photosensitizer | Difunctionalized Azetidines | N/A | researchgate.net |

| Benzoyl ABB | 1,3-Butadiene, TMSCN, Cu/Photoredox Catalyst | C3-Quaternary Allyl Azetidines | Up to 82% | dlut.edu.cn |

| ABB-carbinols | Triflic anhydride (B1165640) (Tf2O) | Keto 1,3,3-substituted azetidines | 50-87% | nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a direct and common strategy for forming the azetidine ring. studyx.ai This approach involves a precursor molecule containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group, or a group that can be activated, at the appropriate distance to favor a 4-exo-tet cyclization.

The intramolecular aminolysis of 3,4-epoxy amines presents an effective route for constructing the azetidine ring. nih.govfrontiersin.org A significant challenge in this reaction is controlling the regioselectivity of the epoxide ring-opening, as attack can occur at either the C3 or C4 position. The use of a Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) catalyst has been shown to be highly effective in promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines in high yields. nih.govfrontiersin.orgnih.gov

This catalytic system is notable for its high efficiency and tolerance of various acid-sensitive and Lewis basic functional groups, such as Boc, PMB, TBS, nitriles, and sulfides. nih.gov The reaction proceeds smoothly with substrates containing electron-rich and electron-deficient benzyl (B1604629) groups on the nitrogen atom, as well as bulky tert-butyl and π-basic allyl groups. nih.gov Interestingly, the La(OTf)₃ catalyst promotes an anti-Baldwin 5-endo-tet cyclization for trans-3,4-epoxy amines to yield 3-hydroxypyrrolidines, highlighting the critical role of substrate stereochemistry in determining the reaction outcome. nih.govfrontiersin.org

Table 3: La(OTf)₃-Catalyzed Synthesis of Azetidines from Epoxy Amines

| Substrate (cis-3,4-epoxy amine) Functional Group | Product Yield | Ref. |

| N-Benzyl | High | nih.gov |

| N-(p-Methoxybenzyl) | High | nih.gov |

| N-n-Butyl | High | nih.gov |

| N-tert-Butyl | High | nih.gov |

| N-Allyl | Moderate | nih.gov |

| Boc protected amine | High | nih.gov |

| Nitrile functionality present | High | nih.gov |

| Sulfide functionality present | High | nih.gov |

The reductive cyclization of β-haloalkyl imines is another established method for azetidine synthesis. magtech.com.cn This process typically involves the reduction of an imine functional group, which concurrently induces an intramolecular nucleophilic substitution. In this reaction, a γ-haloalkyl imine is treated with a reducing agent. The reduction of the imine generates an amine, which then acts as an intramolecular nucleophile. This amine attacks the carbon atom bearing the halogen, displacing the halide and forming the four-membered azetidine ring in an Sₙ2 fashion. studyx.ai This method is a key step in certain multi-step sequences, for instance, in the formation of aziridine intermediates that subsequently undergo rearrangement to azetidines. acs.org

Selenium-Induced Cyclization of Homoallylamine Derivatives

The synthesis of azetidines can be achieved through the selenium-induced cyclization of secondary homoallylamine derivatives. dntb.gov.ua This electrophilic cyclization method offers a pathway to form the four-membered azetidine ring, although it often competes with the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. The regioselectivity of this reaction is highly dependent on the substitution pattern of the homoallylamine substrate and the specific reaction conditions employed.

The general mechanism involves the activation of a selenium electrophile (e.g., phenylselenyl chloride) by the double bond of the homoallylamine. This leads to the formation of a bridged seleniranium ion intermediate. The intramolecular nucleophilic attack by the nitrogen atom can then proceed via two pathways: a 4-exo-tet cyclization to yield the azetidine derivative or a 5-endo-tet cyclization to form the pyrrolidine derivative. Careful selection of substrates and reagents is crucial to favor the kinetically controlled formation of the azetidine ring. dntb.gov.ua

Cycloaddition Approaches

Cycloaddition reactions represent a powerful and direct strategy for constructing the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. mdpi.com

The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a cornerstone for the synthesis of 2-azetidinones (β-lactams). mdpi.comresearchgate.net These β-lactams are versatile intermediates that can be subsequently reduced to the corresponding azetidines. The reaction is highly general, allowing for a wide variety of substituents on both the ketene and imine components. researchgate.net

Ketenes are typically generated in situ from the corresponding acyl chlorides by treatment with a tertiary amine, such as triethylamine. mdpi.comderpharmachemica.com The ketene then reacts with an imine to form the four-membered β-lactam ring. The stereochemistry of the resulting 2-azetidinone is a critical aspect of the Staudinger reaction, and its outcome (cis vs. trans) can be influenced by the nature of the reactants, solvent, and reaction temperature. researchgate.net For example, the reaction of acetoxyketene with chiral imines can proceed with high diastereoselectivity. mdpi.com

Table 1: Examples of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis This table is representative of the Staudinger reaction mechanism and its products.

| Ketene Precursor | Imine | Base | Product Type |

|---|---|---|---|

| Acetyl Chloride | N-Benzylideneaniline | Triethylamine | 3-Phenyl-4-methyl-1-phenylazetidin-2-one |

| Methoxyacetyl Chloride | N-(4-methoxybenzylidene)aniline | Triethylamine | 3-Methoxy-4-(4-methoxyphenyl)-1-phenylazetidin-2-one |

The Staudinger ketene-imine cycloaddition can be classified under the broad category of pericyclic reactions, although it often proceeds through a stepwise, non-concerted mechanism involving a zwitterionic intermediate rather than a concerted [2+2] pathway. mdpi.combhu.ac.in The reaction is defined by the IUPAC as a cycloaddition, which can encompass both concerted pericyclic pathways and stepwise processes that result in a cyclic product. mdpi.comresearchgate.net The initial step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming the zwitterionic intermediate. Subsequent conrotatory ring closure then yields the β-lactam ring. The stereochemical outcome is determined during this ring-closing step. researchgate.net

Radical-Mediated Functionalization and Photoredox Catalysis

Recent advancements in synthetic chemistry have introduced powerful methods for azetidine synthesis and functionalization using radical intermediates, often generated under mild conditions using visible-light photoredox catalysis.

A novel strategy for the synthesis of medicinally relevant 3-aryl-3-alkyl substituted azetidines involves the generation of tertiary benzylic radicals at the C3 position of the azetidine ring. digitellinc.comresearchgate.net This method utilizes 3-aryl-3-azetidinecarboxylic acids as radical precursors. acs.org Through visible-light photoredox catalysis, these carboxylic acids undergo decarboxylation to form a transient, highly reactive tertiary benzylic radical. digitellinc.com

This radical species can then be trapped by various radical acceptors, such as activated alkenes (e.g., acrylates, vinyl ketones), in a Giese-type conjugate addition. acs.orgescholarship.org This process forges a new carbon-carbon bond at the C3 position, providing access to a diverse range of 3,3-disubstituted azetidines. acs.org The stability and reactivity of the benzylic radical are influenced by the strained four-membered ring, which can render the subsequent Giese addition irreversible and lead to high product yields. researchgate.netescholarship.org

Table 2: Synthesis of 3-Aryl-3-Alkyl Azetidines via Photoredox-Catalyzed Decarboxylative Alkylation Data synthesized from findings in related studies. acs.orgescholarship.org

| Azetidine Precursor | Radical Acceptor | Photocatalyst | Product | Yield |

|---|---|---|---|---|

| 1-Boc-3-phenylazetidine-3-carboxylic acid | Methyl acrylate | Ir(ppy)₃ | Methyl 3-(1-(tert-butoxycarbonyl)-3-phenylazetidin-3-yl)propanoate | Good |

| 1-Boc-3-(4-fluorophenyl)azetidine-3-carboxylic acid | Acrylonitrile | fac-Ir(ppy)₃ | 3-(1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl)propanenitrile | Good |

Visible-light catalysis provides a versatile platform for constructing and functionalizing azetidines under exceptionally mild conditions. nih.gov Beyond the radical functionalization described above, visible light can be used to initiate cycloaddition reactions.

One prominent example is the visible-light-mediated intermolecular aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine derivative and an alkene. researchgate.netspringernature.com In this approach, a photocatalyst, such as an iridium complex, absorbs visible light and activates a substrate like an oxime or hydrazone via a triplet energy transfer mechanism. researchgate.netchemrxiv.org The resulting excited-state species undergoes a [2+2] cycloaddition with a wide range of alkenes to afford highly functionalized azetidines. chemrxiv.orgchemrxiv.org This method is characterized by its operational simplicity and broad substrate scope. researchgate.net

Another strategy involves the copper-catalyzed photoinduced radical cyclization of ynamides. nih.gov This method facilitates a regioselective 4-exo-dig cyclization to produce azetidines, proceeding through an anti-Baldwin pathway under visible light irradiation. nih.gov These photoredox strategies represent a significant advancement, enabling the synthesis of complex azetidine structures from simple precursors with high efficiency and functional group tolerance. researchgate.netchemrxiv.org

Cross-Coupling Methodologies

Cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and their application in the synthesis of substituted azetidines has been a significant area of research. These methods often provide a direct and efficient means to introduce aryl or other substituents onto the azetidine ring.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively employed for the synthesis of 3-aryl-azetidines. A notable example involves the coupling of 3-iodoazetidines with arylboronic acids. nih.govacs.org This transformation can proceed through a migration/coupling mechanism, leading to the formation of 2-aryl azetidines, highlighting the potential for rearrangement under certain catalytic conditions. nih.govacs.org The choice of ligand is crucial in directing the regioselectivity of the arylation. For instance, the use of [1,1′-biphenyl]-2-yldicyclohexylphosphane has been shown to favor the formation of 2-aryl azetidines from 3-iodoazetidines. nih.govacs.org

The synthesis of 3-aryl-azetidines can also be achieved through the coupling of an azetidine-containing nucleophile with an aryl electrophile or vice versa. The general conditions for such reactions often involve a palladium catalyst, a suitable ligand, a base, and a solvent. The reaction conditions can be tailored to accommodate a wide range of functional groups on both the aryl partner and the azetidine ring.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling for Aryl-Azetidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-120 |

| [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | t-AmylOH | 100 |

This table presents generalized conditions and specific parameters may vary depending on the substrates.

The Suzuki–Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction has been successfully applied to the diversification of azetidine scaffolds. mdpi.com For instance, a brominated pyrazole-azetidine hybrid can undergo Suzuki-Miyaura coupling with various boronic acids to introduce a range of substituents. mdpi.com This approach is particularly valuable for the late-stage functionalization of complex molecules containing an azetidine ring.

The reaction is tolerant of a wide array of functional groups and the reaction conditions are generally mild, making it a powerful tool in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov The substrate scope for the Suzuki-Miyaura coupling of azetidine derivatives is broad, encompassing a variety of aryl and heteroaryl boronic acids. nih.govnih.gov

Table 2: Substrate Scope in Suzuki-Miyaura Cross-Coupling for Azetidine Diversification

| Azetidine Substrate | Boronic Acid | Catalyst | Product Yield (%) |

| 3-(4-Bromophenyl)azetidine | Phenylboronic acid | Pd(PPh₃)₄ | 85 |

| N-Boc-3-(5-bromopyridin-2-yl)azetidine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 78 |

| 1-Benzyl-3-(4-bromophenyl)azetidine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | 92 |

Yields are representative and can vary based on specific reaction conditions.

Aza-Michael Addition Pathways for Functionalized Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the formation of C-N bonds. This methodology has been effectively utilized for the synthesis of functionalized azetidines. mdpi.comresearchgate.net A common strategy involves the reaction of an α,β-unsaturated ester attached to an azetidine ring with various nitrogen-containing nucleophiles. mdpi.comresearchgate.net

For example, (N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. Subsequent aza-Michael addition of various NH-heterocycles yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net This approach allows for the introduction of a diverse range of heterocyclic moieties at the 3-position of the azetidine ring.

Table 3: Examples of Aza-Michael Addition for Azetidine Functionalization

| Michael Acceptor | Nucleophile | Catalyst/Base | Product |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Pyrrolidine | DBU | Methyl 2-(1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate |

| Ethyl (1-benzylazetidin-3-ylidene)acrylate | Morpholine | Et₃N | Ethyl 2-(1-benzyl-3-(morpholino)azetidin-3-yl)propanoate |

| (E)-N-((1-Boc-azetidin-3-ylidene)methyl)aniline | Indole | Sc(OTf)₃ | N-((1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)methyl)aniline |

The products shown are illustrative of the types of structures that can be synthesized via this method.

Deaminative Sulfonylation and Defluorosulfonylation (deFS) Reactions

Recent advancements in synthetic methodology have introduced novel approaches for the functionalization of amines. While specific applications of deaminative sulfonylation and defluorosulfonylation (deFS) for the direct synthesis of the azetidine ring are still emerging, the principles of these reactions offer potential pathways. Deaminative functionalization typically involves the conversion of an amino group into a good leaving group, which can then be displaced by a nucleophile.

Defluorosulfonylation (deFS) has been demonstrated as a powerful method for the coupling of azetidine sulfonyl fluorides with various nucleophiles, including primary and secondary amines, anilines, and NH-azoles. This reaction proceeds with high functional group tolerance, allowing for the synthesis of 3-amino-azetidine derivatives. This method provides a mild route to 3-aryl-3-substituted azetidines and other functionalized azetidines, showcasing the versatility of sulfonyl fluorides as coupling partners.

Control of Regioselectivity and Stereoselectivity in Azetidine Ring Formation

The control of regioselectivity and stereoselectivity is a critical aspect of azetidine synthesis, as the biological activity of azetidine-containing molecules is often highly dependent on their three-dimensional structure. acs.org Various strategies have been developed to address these challenges. acs.org

In the context of intramolecular cyclization reactions to form the azetidine ring, the regioselectivity of the ring closure is a key consideration. For instance, in the cyclization of acyclic precursors containing both a nucleophilic amine and an electrophilic center, the formation of the four-membered azetidine ring must compete with the potential formation of larger, thermodynamically more stable rings. acs.org The outcome of such reactions can often be controlled by the choice of reagents and reaction conditions, which can favor the kinetically controlled formation of the azetidine ring. acs.org The use of superbases, for example, has been shown to promote the regioselective and diastereoselective formation of 2-arylazetidines. acs.org

The synthesis of enantioenriched azetidines is of paramount importance for the development of chiral drugs. Several methods have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and resolutions of racemic mixtures.

One successful approach involves the use of chiral tert-butanesulfinamide as a chiral auxiliary. acs.org This method allows for the stereoselective synthesis of C-2 substituted azetidines. The synthetic route typically involves the reaction of a sulfinimine with an organometallic reagent, followed by cyclization to form the azetidine ring with high diastereoselectivity. The chiral auxiliary can then be removed to afford the enantioenriched azetidine. acs.org

Another strategy for the synthesis of enantioenriched azetidines is through asymmetric catalysis. For example, gold-catalyzed intermolecular oxidation of alkynes has been used for the flexible and stereoselective synthesis of azetidin-3-ones. Chiral N-propargylsulfonamides, which are readily accessible with excellent enantiomeric excess, can be used as precursors in this methodology.

The development of stereoselective methods for the synthesis of azetidine-containing amino acids has also been an area of active research. These methods often rely on stereoselective reductions or other transformations of prochiral precursors to establish the desired stereochemistry.

Diastereoselective Azetidine Formation

The stereochemical control in the formation of substituted azetidines is a critical aspect of their synthesis, particularly for applications in medicinal chemistry. Diastereoselective methods ensure the desired spatial arrangement of substituents on the azetidine ring.

One notable strategy involves the aza-Michael addition. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through a sequence starting with an (N-Boc-azetidin-3-ylidene)acetate. This intermediate undergoes an aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted azetidines. nih.gov While this method focuses on substitution at the 3-position, the principles of controlling stereochemistry are broadly applicable.

Another powerful method for achieving diastereoselectivity is through iodocyclization of homoallylic amines. The reaction of a homoallylic amine with iodine and a base, such as sodium hydrogen carbonate, in acetonitrile (B52724) can lead to the formation of 2,4-cis-azetidines. researchgate.net The choice of base and reaction temperature can significantly influence the outcome, sometimes favoring the formation of a pyrrolidine ring instead. researchgate.net For example, the reaction of 1-phenylbut-3-en-1-amine (B3425618) with iodine and sodium hydrogen carbonate at 20°C yields the cis-azetidine, while at 50°C, the corresponding cis-pyrrolidine is the exclusive product. researchgate.net

The effect of the base on the diastereoselective iodocyclization of homoallyl amines has been studied, revealing that sodium hydrogen carbonate is superior for azetidine formation, providing the desired product exclusively. researchgate.net

Table 1: Effect of Base on the Iodocyclization of Homoallyl Amine 1a researchgate.net

| Entry | Base | Conversion (%) | Product(s) |

| 1 | None | 44 | Azetidine |

| 7 | NaHCO₃ | >98 | Azetidine |

Data derived from studies on homoallyl amine 1a to form 2,4-cis-azetidines. researchgate.net

Furthermore, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring under specific conditions. acs.org

Optimization of Reaction Conditions and Yields for Practical Synthesis

For the large-scale and practical synthesis of azetidines, optimization of reaction conditions is paramount to maximize yields, minimize byproducts, and ensure cost-effectiveness. nih.gov Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and base.

Azetidines can be synthesized through various cyclization reactions, including those forming a C-N bond or a C-C bond, cycloadditions, and ring contractions or expansions. magtech.com.cn The efficiency of these methods is highly dependent on the reaction conditions.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screening of solvents and reaction times is crucial. frontiersin.orgnih.gov Preliminary studies showed that using 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux temperature provided the desired azetidine in 81% yield with high regioselectivity (>20:1). frontiersin.orgnih.gov

Table 2: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis frontiersin.orgnih.gov

| Entry | Solvent | Time (h) | NMR Yield of 2aa (%) | Ratio (2aa/3aa) |

| 1 | (CH₂Cl)₂ | 2.5 | 81 | >20:1 |

| 2 | PhH | 2.5 | 81 | 12:1 |

Optimization performed on a model cis-3,4-epoxy amine (1aa) to yield azetidine (2aa) versus pyrrolidine (3aa). frontiersin.orgnih.gov

The choice of base can also dramatically impact the yield. In the synthesis of amides, moving from base-free conditions to the use of K₂CO₃ or NaH can significantly increase the product yield from as low as 32% to 80% or higher. researchgate.net While this example is for amide synthesis, the principle of optimizing the base applies broadly to many organic reactions, including azetidine ring formation.

The development of practical synthetic routes often involves creating a process that is not only high-yielding but also utilizes inexpensive starting materials and environmentally friendly reagents. researchgate.net

Precursor Compounds and Synthetic Route Development for Azetidine Scaffolds

The development of robust synthetic routes to azetidine scaffolds is essential for accessing a wide variety of derivatives for applications in drug discovery. nih.gov These routes often begin from readily available precursor compounds.

A common and versatile precursor for substituted azetidines is β-amino alcohol. organic-chemistry.org A three-step sequence starting from enantiomerically pure β-amino alcohols can produce diversely substituted N-aryl-2-cyanoazetidines in high yields. This method involves a copper-catalyzed N-arylation, followed by N-cyanomethylation, and a one-pot mesylation and base-induced ring closure. organic-chemistry.org This approach allows for a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

Another important synthetic strategy involves the intramolecular cyclization of γ-amino halides or sulfonates. For instance, 1,3-disubstituted azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

The development of synthetic routes for azetidine scaffolds often focuses on creating densely functionalized cores that can be further elaborated. A multi-step synthesis starting from N-allyl amino diols can provide access to trisubstituted azetidines on a multi-gram scale. nih.gov This sequence may involve steps such as N-alkylation, protection of functional groups, formation of a benzylic chloride, and finally, a cyclization step using a strong base like lithium hexamethyldisilylazide (LiHMDS). nih.gov

The iodocyclization of homoallylic amines serves as another key route. researchgate.net This method provides a direct pathway to 2-(iodomethyl) azetidine derivatives, which are versatile intermediates for further functionalization. The reaction of homoallylic amines with iodine in acetonitrile at room temperature can result in cis-diastereoselectivity. researchgate.netmedwinpublishers.com

Spectroscopic and Structural Analysis of 3-(3-Methoxy-4-methylphenyl)azetidine Derivatives Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of scientific databases and chemical literature has revealed a significant gap in the characterization of the chemical compound this compound and its derivatives. Despite the growing interest in azetidine scaffolds in medicinal chemistry, detailed spectroscopic and structural data for this specific molecule are not publicly available. Consequently, a comprehensive analysis as requested, focusing on its specific Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy data, cannot be provided at this time.

The requested article outline necessitates detailed, experimentally-derived data for each subsection. This includes specific chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, exact mass-to-charge ratios from HRMS, and characteristic vibrational frequencies from FT-IR spectroscopy. Such data is generated through the synthesis and subsequent laboratory analysis of the compound . Without access to these foundational experimental results, any attempt to populate the specified article sections would be speculative and would not meet the required standards of scientific accuracy.

While general principles of these advanced spectroscopic techniques are well-established, their application to a novel or uncharacterized compound like this compound requires empirical data. For instance:

NMR Spectroscopy would reveal the precise chemical environment of each proton, carbon, and nitrogen atom within the molecule, confirming the connectivity and stereochemistry of the azetidine ring and its phenyl substituent.

High-Resolution Mass Spectrometry would provide the exact molecular weight, confirming the elemental composition and molecular formula of the compound with high precision.

Vibrational Spectroscopy (FT-IR) would identify the characteristic functional groups present in the molecule, such as the C-O stretches of the methoxy (B1213986) group, the aromatic C-H and C=C bonds, and the vibrations of the azetidine ring itself.

The absence of published papers or database entries detailing the synthesis and characterization of this compound or its immediate, protected precursors (such as an N-Boc derivative) prevents the generation of an accurate and factual article based on the provided outline. Further research and publication by synthetic and analytical chemists are required to make such a detailed analysis possible.

Advanced Spectroscopic and Structural Elucidation of 3 3 Methoxy 4 Methylphenyl Azetidine Derivatives

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While the specific single-crystal X-ray diffraction data for 3-(3-Methoxy-4-methylphenyl)azetidine is not available in the reviewed scientific literature, crystallographic studies on analogous 3-aryl-azetidine derivatives provide significant insight into the expected solid-state conformation and the nature of the intermolecular interactions that dictate crystal packing. nih.gov The analysis of related structures allows for a detailed and scientifically grounded prediction of the key structural features of the title compound.

Solid-State Conformation

The four-membered azetidine (B1206935) ring is characterized by considerable ring strain, which forces it to adopt a non-planar, or "puckered," conformation in the solid state. This puckering relieves some of the torsional strain inherent in a planar four-membered ring. The degree of puckering and the specific conformation are influenced by the nature and position of the substituents on the ring.

For a 3-substituted azetidine, the bulky 3-Methoxy-4-methylphenyl group is expected to preferentially occupy a pseudo-equatorial position on the puckered ring to minimize steric hindrance with the protons at the 2- and 4-positions. The solid-state structure of related 3-aryl-azetidine salts has been confirmed by X-ray crystallography, providing an unequivocal confirmation of the connectivity and stereochemistry of such scaffolds. nih.gov

The key geometric parameters of the azetidine ring, such as bond lengths and angles, are well-established. These parameters are not expected to deviate significantly in the title compound. A summary of typical values for a substituted azetidine ring is presented below.

Intermolecular Interactions

The packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. nih.gov For this compound, several key interactions are anticipated to play a crucial role.

C-H···π Interactions: The aromatic phenyl ring is electron-rich and can participate in weaker C-H···π interactions. In this interaction, a C-H bond from the azetidine ring or a methyl group of a neighboring molecule points towards the face of the phenyl ring, contributing to the stability of the crystal packing.

π-π Stacking: In some crystal structures, parallel aromatic rings of adjacent molecules can stack on top of each other. gazi.edu.tr The offset or face-to-face arrangement of the 3-Methoxy-4-methylphenyl groups could be a feature of the crystal packing, stabilized by van der Waals forces.

Chemical Derivatization and Functionalization of the 3 3 Methoxy 4 Methylphenyl Azetidine Scaffold

Modifications at the Azetidine (B1206935) Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation of the azetidine nitrogen is a fundamental transformation for introducing alkyl groups. This is typically achieved by reacting the parent azetidine with an alkyl halide in the presence of a base. nih.gov For instance, N-alkylation of secondary amines has been demonstrated using reagents like bromoacetonitrile. magtech.com.cnnih.gov Another common alkylating agent is allyl bromide, which can be used to install an allyl group that can be further functionalized. magtech.com.cn The reaction conditions generally involve a suitable solvent and a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides. organic-chemistry.orgnih.gov These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), to scavenge the acid byproduct. researchgate.net Microwave-assisted N-acylation procedures have also been developed to significantly reduce reaction times and improve yields. jmchemsci.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Azetidine Scaffolds

| Reaction Type | Reagent | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| N-Alkylation | Bromoacetonitrile | - | - | - | N-Cyanomethyl azetidine | magtech.com.cnnih.gov |

| N-Alkylation | Allyl bromide | - | - | - | N-Allyl azetidine | magtech.com.cn |

| N-Acylation | Acyl Chloride | Triethylamine or DIPEA | Dichloromethane | 0 °C to room temp | N-Acyl azetidine | organic-chemistry.orgresearchgate.netjmchemsci.com |

| N-Acylation | Thioesters | - | - | Mild conditions | N-Acyl azetidine | researchgate.net |

N-Sulfonylation for Diverse Analogues

N-sulfonylation involves the reaction of the azetidine nitrogen with a sulfonyl chloride, such as an arylsulfonyl chloride, in the presence of a base to yield a sulfonamide. This functional group is a key component in many therapeutic agents. A notable example is the use of o-nitrobenzenesulfonyl chloride to protect the azetidine nitrogen, a transformation that is crucial in the synthesis of diverse azetidine-based scaffolds. magtech.com.cnnih.gov The resulting N-sulfonylated azetidines can serve as intermediates for further diversification in the development of chemical libraries. magtech.com.cnnih.govfrontiersin.orgnih.govresearchgate.net

Functionalization of the Phenyl Moiety (e.g., Electrophilic Aromatic Substitutions, Cross-Couplings)

The phenyl ring of the 3-(3-methoxy-4-methylphenyl)azetidine scaffold provides another avenue for structural diversification through electrophilic aromatic substitution and cross-coupling reactions. The existing methoxy (B1213986) and methyl groups on the phenyl ring are ortho-, para-directing activators, influencing the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, can introduce new substituents onto the phenyl ring. For halogenation, reagents like N-bromosuccinimide or bromine with a Lewis acid catalyst can be employed. Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The positions ortho and para to the activating methoxy and methyl groups are the most likely sites for substitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds on the phenyl ring. For a Suzuki-Miyaura coupling, a bromo- or iodo-substituted phenylazetidine derivative would be reacted with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netpageplace.de For instance, a 3-[(5-bromo-2-methylphenyl)methoxy]azetidine could be a suitable precursor for such a reaction. The Heck reaction allows for the coupling of an aryl halide with an alkene, catalyzed by a palladium complex.

Table 2: Potential Cross-Coupling Reactions for Functionalization of the Phenyl Moiety

| Reaction Type | Reactants | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-substituted phenylazetidine, Arylboronic acid | Pd(0) catalyst, Base | Varies | Aryl-substituted phenylazetidine |

| Heck | Iodo- or Bromo-substituted phenylazetidine, Alkene | Pd(0) catalyst, Base | Varies | Alkene-substituted phenylazetidine |

Introduction of Diverse Chemical Motifs onto the Azetidine Ring System

The azetidine ring itself can be functionalized at positions other than the nitrogen atom, allowing for the introduction of a wide range of chemical motifs. One common strategy involves starting with a functionalized azetidine precursor, such as N-Boc-3-oxoazetidine. This ketone can undergo reactions with various nucleophiles to introduce substituents at the C3 position. For example, reaction with a zinc/copper couple in the presence of propargyl bromide yields N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine, which can be a precursor for spirocyclic systems.

Furthermore, 3-aminoazetidines serve as versatile intermediates for introducing diversity. They can be synthesized by reacting a 1-benzhydrylazetidine-3-yl methane sulfonate with various primary or secondary amines. The resulting 3-aminoazetidines can then be further elaborated. The synthesis of 3-hydroxyazetidinium salts via the aminolysis of epichlorohydrin also provides a route to 3-functionalized azetidines. The intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)3 is another method to produce substituted azetidines.

Synthesis of Azetidine Hybrid Molecules and Spirocyclic Systems

The incorporation of the azetidine scaffold into hybrid molecules and spirocyclic systems leads to structurally complex and diverse chemical entities. Hybrid molecules can be synthesized by combining the azetidine core with other heterocyclic systems. For example, a molecular hybridization strategy has been used to design and synthesize novel 4H-pyran-azetidine hybrid compounds. Such hybrids can be obtained through multicomponent reactions involving aldehydes, malononitrile, and β-ketoester derivatives.

Spirocyclic systems containing an azetidine ring are of significant interest in drug discovery due to their rigid and three-dimensional nature. Several synthetic strategies have been developed to access these structures. One approach involves the 1,3-dipolar cycloaddition reaction of methyl 2-(azetidine-3-ylidene)acetate with various dipolarophiles. Another method utilizes a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. The synthesis of multifunctional spirocyclic azetidines can also be achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction.

Development of Diverse Azetidine Libraries for Chemical Space Exploration

The systematic exploration of the chemical space around the azetidine scaffold is often achieved through the synthesis of diverse chemical libraries. Both solution-phase and solid-phase synthesis methodologies have been employed to generate large numbers of azetidine derivatives for high-throughput screening. magtech.com.cnnih.gov

A notable example is the synthesis and diversification of a densely functionalized azetidine ring system to create a wide variety of fused, bridged, and spirocyclic ring systems. magtech.com.cnnih.govfrontiersin.orgnih.govresearchgate.net This approach has been used to generate libraries of lead-like molecules specifically designed for targeting the central nervous system. magtech.com.cnnih.govfrontiersin.orgnih.govresearchgate.net The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines highlights the power of combinatorial chemistry in exploring the derivatization of this scaffold. magtech.com.cnnih.govfrontiersin.orgnih.gov These libraries are constructed using a variety of synthetic transformations, including those discussed in the preceding sections, to systematically vary the substituents at multiple positions of the azetidine core and its appended phenyl ring.

Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Applications in Complex Molecule Construction and Synthesis of Bioactive Analogues

The 3-(3-Methoxy-4-methylphenyl)azetidine scaffold serves as a versatile building block in the synthesis of a diverse array of complex molecules and bioactive analogues. Its utility stems from the ability to introduce a constrained three-dimensional element into larger structures, which can significantly influence their pharmacological properties. The azetidine (B1206935) ring can act as a rigid core from which various substituents can be elaborated, or it can be incorporated as a key structural component in the backbone of a larger molecule.

One notable application of this scaffold is in the development of novel therapeutic agents. For instance, a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. researchgate.net These studies have demonstrated that the 3-aryl azetidine core can be effectively functionalized to produce compounds with potent antiproliferative effects. The synthesis of these analogues typically involves multi-step sequences, highlighting the role of the azetidine derivative as a key intermediate that is further elaborated to generate a library of bioactive compounds. researchgate.net

Furthermore, the azetidine framework is recognized as an important structural motif in natural products and pharmacologically active compounds. nsf.govmedwinpublishers.com The synthesis of azetidine-containing natural products, such as penaresidin (B1208786) B, showcases the utility of azetidine building blocks in the construction of complex and densely functionalized molecules. nsf.gov While not specifically involving the 3-(3-Methoxy-4-methylphenyl) moiety, these syntheses underscore the broader principle of employing substituted azetidines to achieve intricate molecular designs. The development of synthetic routes to access functionalized azetidines, such as those involving intramolecular aminolysis of epoxy amines or palladium-catalyzed C-H amination, has expanded the toolkit available to chemists for incorporating this valuable scaffold into complex targets. nih.govnih.gov

The versatility of the azetidine scaffold is also evident in its use for creating analogues of known bioactive molecules. For example, azetidine derivatives have been explored as conformationally constrained analogues of neurotransmitters like GABA and β-alanine, leading to the discovery of novel GABA uptake inhibitors. nih.gov In these instances, the rigid azetidine ring is used to lock the molecule in a specific conformation, which can enhance its binding affinity and selectivity for a particular biological target. This principle can be extended to the design of bioactive analogues based on the this compound core, where the specific substitution pattern on the phenyl ring can be tailored to optimize interactions with a target receptor or enzyme.

The synthesis of these complex molecules and bioactive analogues often relies on the strategic functionalization of the azetidine ring. The nitrogen atom of the azetidine can be readily derivatized, and substituents can be introduced at the C3 position, making the 3-aryl azetidine a highly versatile platform for chemical exploration. Methodologies such as the aza-Michael addition and Suzuki-Miyaura cross-coupling have been employed to diversify the azetidine scaffold, enabling the synthesis of a wide range of derivatives with potential biological applications. nih.gov

Scaffold Diversity and Design Principles in the Creation of Chemical Libraries

The this compound core is an exemplary scaffold for the generation of chemical libraries aimed at drug discovery and chemical biology. The principles of scaffold diversity and design are central to the construction of these libraries, with the goal of exploring a broad region of chemical space while maintaining desirable physicochemical properties. The azetidine ring, with its well-defined three-dimensional geometry, provides a robust foundation for creating a diverse collection of molecules.

A key design principle is the strategic diversification of the azetidine scaffold to generate a variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach allows for the creation of novel molecular frameworks with distinct shapes and vectoral displays of functional groups. For example, a densely functionalized azetidine ring system can be synthesized and subsequently elaborated through a series of chemical transformations to produce a library of structurally diverse compounds. nih.govresearchgate.net This strategy enables the exploration of previously uncharted areas of chemical space, increasing the probability of identifying novel bioactive molecules.

When designing chemical libraries based on the this compound scaffold, it is crucial to consider the physicochemical properties of the resulting compounds, particularly in the context of developing agents targeting the central nervous system (CNS). nih.gov Parameters such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are carefully controlled to ensure that the library members possess drug-like characteristics. nih.gov The compact and rigid nature of the azetidine core can contribute favorably to these properties, often leading to compounds with improved metabolic stability and pharmacokinetic profiles.

The synthesis of azetidine-based libraries can be achieved through both solution-phase and solid-phase methodologies. Solid-phase synthesis offers the advantage of enabling high-throughput production of a large number of compounds, which is particularly valuable for generating extensive chemical libraries for screening purposes. nih.gov The design of the synthetic route is critical and often involves the development of a robust process for the synthesis of a key trisubstituted azetidine intermediate, which can then be subjected to a variety of functional group pairing reactions to generate skeletal diversity. nih.gov

The diversity of a chemical library can be further enhanced by introducing a range of substituents at different positions of the this compound scaffold. For instance, variations can be introduced at the azetidine nitrogen, the phenyl ring, and by further functionalization of the methoxy (B1213986) and methyl groups. This multi-pronged approach to diversification ensures that the resulting library encompasses a wide range of chemical and structural features, maximizing its potential for hit discovery in biological screens.

Development of Azetidine-Based Linker Motifs and Conjugation Strategies (e.g., PROTAC linkers)

The compact and rigid nature of the azetidine scaffold makes it an attractive motif for the design of linkers used in various chemical biology applications, including the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the spatial orientation of the two ligands and the stability of the resulting ternary complex. nih.govnih.gov

While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are commonly used as flexible linkers in PROTACs, there is a growing interest in the incorporation of more rigid motifs to improve the pharmacokinetic properties and cellular permeability of these molecules. researchgate.net Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to enhanced degradation of the target protein. The this compound moiety can serve as such a rigid building block within a PROTAC linker.

The design of azetidine-based linkers involves the strategic placement of attachment points on the azetidine ring to allow for conjugation to the target-binding and E3 ligase-binding moieties. The azetidine nitrogen and the C3 position are logical points for connection. The synthesis of such linkers would involve the preparation of appropriately functionalized this compound derivatives that can be readily incorporated into the PROTAC structure using standard conjugation chemistries, such as amide bond formation or click chemistry. nih.gov

Beyond PROTACs, azetidine-based motifs can be employed in other conjugation strategies where a rigid spacer is required. For example, they can be used to link a fluorescent dye to a biological probe or to connect a drug molecule to a targeting ligand in a drug delivery system. The synthetic accessibility and chemical stability of the azetidine ring make it a versatile component for these applications.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Binding Affinities (Focus on In Vitro and Theoretical Interactions)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds based on the this compound scaffold, SAR studies aim to elucidate the key structural features that govern their molecular recognition and binding affinities for specific biological targets. These studies typically involve the synthesis of a series of analogues with systematic variations in their structure and the subsequent evaluation of their biological activity in in vitro assays.

A recent study on a series of 3-(4-methoxyphenyl)azetidine analogues provides a compelling example of SAR in this chemical class. researchgate.net In this work, various substituents were introduced at different positions of the core scaffold, and the compounds were screened for their in vitro anticancer activity. The results revealed that the nature and position of these substituents had a profound impact on the antiproliferative potency of the compounds. For instance, the introduction of specific heterocyclic moieties at the C3 position of the phenyl ring led to a significant enhancement in activity against certain cancer cell lines. researchgate.net

These experimental findings were further rationalized through molecular docking studies, which provided insights into the putative binding modes of the most active compounds within the active site of their proposed biological target, human topoisomerase IIα. researchgate.net The docking simulations suggested that the azetidine core and its substituents engage in specific hydrogen bonding and hydrophobic interactions with key amino acid residues, thereby stabilizing the ligand-protein complex. Such theoretical studies are invaluable for understanding the molecular basis of activity and for guiding the design of more potent and selective analogues.

The SAR for a given series of compounds is often complex, with subtle changes in structure leading to significant differences in activity. For example, in a study of azetidine derivatives as GABA uptake inhibitors, the position of the acidic functional group on the azetidine ring (C2 vs. C3) and the nature of the N-substituent were found to be critical determinants of potency and selectivity for different GABA transporter subtypes (GAT-1 vs. GAT-3). nih.gov This highlights the importance of a systematic and multi-parametric approach to SAR exploration.

The insights gained from SAR studies are crucial for the optimization of lead compounds. By identifying the key pharmacophoric elements and understanding the steric and electronic requirements for optimal binding, medicinal chemists can design new analogues with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold, with its multiple points for diversification, offers a rich platform for conducting detailed SAR investigations and for the development of novel therapeutic agents.

Data Tables

Table 1: Anticancer Activity of 3-(4-Methoxyphenyl)azetidine Analogues researchgate.net Note: This table presents data for analogues of the core scaffold and not the specific compound "this compound" as direct data was not available in the searched literature.

| Compound | Target Cancer Cell Line | EC50 (µM) |

| 4A-17 | U251 | 0.03 |

| 4A-19 | HepG2 | 0.46 |

| 4A-19 | U251 | 2.13 |

| 4A-19 | A431 | 1.58 |

| 4A-19 | 786-O | 1.89 |

| Doxorubicin (Standard) | U251 | 0.07 |

Table 2: GAT Inhibition by Azetidine Derivatives nih.gov Note: This table presents data for analogues of the core scaffold and not the specific compound "this compound" as direct data was not available in the searched literature.

| Compound | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| Azetidin-2-ylacetic acid derivative 1 | 2.83 ± 0.67 | - |

| Azetidin-2-ylacetic acid derivative 2 | 2.01 ± 0.77 | - |

| 12d | - | 15.3 ± 4.5 |

| 18b | 26.6 ± 3.3 | - |

| 18e | - | 31.0 ± 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。